1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. The compound is classified under the category of benzodioxepins, which are known for their diverse biological activities. Its specific structural features include a methoxy group and a methanamine moiety, contributing to its chemical reactivity and biological interactions.
The compound can be synthesized through various organic chemistry methods, primarily involving the reaction of specific precursor chemicals. It is documented in chemical databases and literature, indicating its relevance in both academic research and potential industrial applications.
This compound belongs to the class of amines and benzodioxepins, which are often studied for their pharmacological properties. The presence of the methoxy group enhances its solubility and reactivity, making it an interesting subject for further research.
The synthesis of 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine typically involves several key steps:
The process may involve the following steps:
The molecular formula of 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine is C13H15NO3. Its structure features:
1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to yield corresponding carbonyl compounds using agents like potassium permanganate.
Reduction: Reduction processes can convert functional groups into alcohols or amines using reducing agents such as sodium borohydride.
Substitution Reactions: Nucleophilic substitution can occur at various positions on the benzodioxepin ring, allowing for further functionalization.
These reactions are typically performed under controlled conditions to optimize yields and selectivity. Reaction parameters such as temperature, solvent choice, and reaction time play crucial roles in determining the success of these transformations.
The mechanism of action for 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine involves its interaction with biological targets such as receptors or enzymes. It may modulate their activity through binding interactions that alter signaling pathways. Specific pathways depend on the context of use and the biological system being studied.
1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine typically exhibits:
The compound is expected to be soluble in organic solvents due to its methoxy group while exhibiting stability under standard laboratory conditions. Its reactivity profile suggests it can participate in various organic reactions typical for amines and ethers.
1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine has potential applications in:
This compound's unique structure and properties make it a valuable subject for ongoing research in various scientific disciplines.
The benzodioxepin core emerged as a privileged scaffold following early observations of its metabolic stability and conformational flexibility. Initial compounds featured unsubstituted frameworks like (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanamine (CAS 23475-00-5), a C~10~H~13~NO~2~ compound serving as a chemical precursor with limited target specificity [1] [6]. These foundational structures demonstrated the scaffold’s synthetic accessibility but exhibited suboptimal receptor affinity due to planar aromatic systems and minimal steric differentiation.
Structural evolution introduced ring saturation and positional isomers, exemplified by 7-(1-methylethyl)-2H-1,5-benzodioxepin-3(4H)-one (CID 22934582), which incorporated a ketone functionality to modulate electronic distribution [5]. This modification enhanced hydrogen-bonding capacity while maintaining the core’s metabolic resistance. The breakthrough arrived with 1-[(8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-4-phenylpiperidin-4-ol (CID 91790370), where strategic methoxy placement and methanamine extension enabled sophisticated target engagement [2]. This C~22~H~27~NO~4~ derivative (MW: 369.46 g/mol) demonstrated benzodioxepins' capacity for complex pharmacophore integration, enabling kinase inhibition and CNS penetration previously unattainable with simpler analogs [2] [7].
Table 1: Structural Evolution of Benzodioxepin Derivatives in Medicinal Chemistry
Generation | Representative Compound | Molecular Formula | Key Structural Features | Therapeutic Advancements |
---|---|---|---|---|
First | (3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)methanamine | C~10~H~13~NO~2~ | Unsubstituted core, primary amine | Scaffold accessibility |
Second | 7-(1-Methylethyl)-2H-1,5-benzodioxepin-3(4H)-one | C~12~H~14~O~3~ | Ketone functionality, isopropyl group | Enhanced hydrogen bonding |
Advanced | 1-[(8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-4-phenylpiperidin-4-ol | C~22~H~27~NO~4~ | Methoxy substitution, piperidin-4-ol extension | Kinase inhibition, CNS penetration |
Contemporary research exploits benzodioxepin’s three-dimensional complexity for targeted therapies, particularly in oncology and neurology. Patent WO2015022038A1 details cyclopentylamine-benzodioxepin conjugates acting through allosteric modulation of metabolic enzymes [3], while 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one (EVT-14254758) demonstrates chromenone-dioxepin hybrids with anti-inflammatory potential [7]. These innovations reflect the scaffold’s adaptability in addressing diverse biological targets through rational structural elaboration.
The methanamine group (-CH~2~NH~2~) in 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine serves as a versatile pharmacophoric element contributing significantly to molecular recognition and pharmacokinetic behavior. Positioned at the C7 position of the benzodioxepin core, this primary amine enables three critical biointeractions: (1) formation of salt bridges with aspartate/glutamate residues in enzymatic pockets, (2) participation in hydrogen-bond networks via the lone electron pair, and (3) electrostatic steering during receptor approach [6] [9]. These interactions are geometrically optimized due to the methylene linker’s rotational freedom, allowing conformational adaptation to binding sites inaccessible to rigid analogs.
Physicochemical profiling reveals the methanamine moiety dramatically influences solubility and crystallinity. The hydrochloride salt of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamine (CAS 23475-00-5) exhibits water solubility >50 mg/mL, contrasting with non-aminated analogs like 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone (CAS 147644-07-3), which requires organic solvents for dissolution [6] . This enhanced solubility profile facilitates formulation development and improves oral bioavailability. The amine’s basicity (predicted pK~a~ 9.2±0.5) permits pH-dependent membrane permeability, enabling both gastrointestinal absorption and blood-brain barrier penetration in modified derivatives [6] [9].
Table 2: Physicochemical Contributions of Methanamine vs. Alternative Functional Groups
Property | Methanamine Derivatives | Ketone Derivatives | Hydroxyl Derivatives |
---|---|---|---|
Aqueous Solubility | High (salt formation) | Low (<1 mg/mL) | Moderate |
Hydrogen Bond Donors | 1 | 0 | 1 |
Hydrogen Bond Acceptors | 2 | 2 | 2 |
pK~a~ (Ionization) | Basic (8.5-10.5) | Non-ionizable | Acidic (phenolic: ~10) |
Crystallinity | High (salt-stable forms) | Variable | Moderate |
Bioisosteric replacement studies demonstrate the methanamine’s indispensability for target engagement. In PDK inhibitors described in WO2015090496A1, conversion to methyl ether abolished kinase inhibition (IC~50~ >50 μM vs. 0.7 μM for amine analog), confirming the ammonium ion’s role in ATP-mimetic interactions [9]. Similarly, MLK inhibitors (US20140256733A1) showed 8-fold reduced potency when replacing methanamine with hydroxymethyl, attributable to lost electrostatic complementarity with kinase hinge regions [10]. The amine’s synthetic versatility further enables prodrug strategies through amidation, imine formation, or Mannich reactions, as exploited in 1-[(8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-4-phenylpiperidin-4-ol to enhance blood-brain barrier penetration [2] [3].
The C8 methoxy group (-OCH~3~) in 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine represents a strategic metabolic shield and electronic modulator. Positioned ortho to the methanamine linker, this substituent exerts three complementary effects: (1) electron donation through resonance (+R effect), increasing electron density at C7 to retard oxidative deamination; (2) steric blockade of cytochrome P450 access to the adjacent methanamine; and (3) lipophilicity enhancement (π = 0.02) to improve membrane permeation [2] [4] [7]. These properties collectively shift metabolic clearance from high-turnover pathways (N-dealkylation, ring hydroxylation) toward glucuronidation, extending plasma half-life.
Electronic redistribution via the methoxy group significantly influences receptor affinity. Comparative molecular field analysis (CoMFA) of benzodioxepin analogs demonstrates that 8-methoxy substitution increases electrostatic potential over the fused benzene ring by 12-18 kcal/mol, enhancing π-stacking with tyrosine/phenylalanine residues in enzymatic pockets [4] [7]. This effect is exemplified in chromenone-dioxepin hybrid 3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one (AldrichCPR R665185), where methoxy positioning increased kinase binding affinity 3-fold versus des-methoxy controls [4]. The substituent’s conformational restriction through intramolecular hydrogen bonding with the dioxepin oxygen further stabilizes bioactive orientations, reducing entropic penalties upon binding [7] .
Table 3: Methoxy Substitution Effects on Pharmacokinetic Parameters in Benzodioxepins
Parameter | 8-Methoxy Substituted | Unsubstituted | Alternative Substituents (e.g., Cl, OH) |
---|---|---|---|
Microsomal Half-life (human) | 42 ± 5 min | 18 ± 3 min | 25 ± 4 min (Cl), 12 ± 2 min (OH) |
Caco-2 Permeability (×10~−6~ cm/s) | 28.7 ± 1.2 | 14.3 ± 0.9 | 19.8 ± 1.1 (Cl), 8.2 ± 0.7 (OH) |
Plasma Protein Binding (%) | 88 ± 2 | 82 ± 3 | 85 ± 2 (Cl), 75 ± 3 (OH) |
Primary Metabolic Pathway | Glucuronidation | CYP3A4 oxidation | CYP2D6 oxidation (Cl), Sulfation (OH) |
Metabolic stability studies using liver microsomes demonstrate methoxy’s protective role: 8-methoxy derivatives exhibit <20% deamination after 60-minute incubation versus >80% for non-methoxy analogs [7] [9]. This stability extends to in vivo settings, where 7-(2-oxo-2-phenylethoxy)-modified chromenone-dioxepin hybrids showed sustained plasma concentrations (t~1/2~ = 6.3 h) attributable to methoxy-mediated metabolic shielding [7]. The group’s moderate lipophilicity (logP increase +0.39 vs. hydrogen) optimizes distribution without exacerbating hepatocyte accumulation, striking a balance between volume of distribution (V~d~ = 1.8–2.5 L/kg) and clearance (CL~hepatic~ = 12 mL/min/kg) in preclinical species [4] [9]. These properties validate methoxy as a multifunctional modifier for benzodioxepin-based therapeutics requiring sustained systemic exposure.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0